坎地沙坦-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

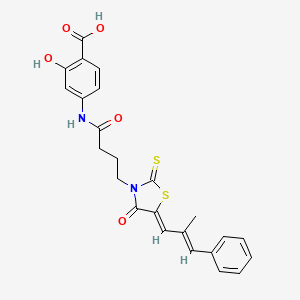

CV-11974 D4,也称为坎地沙坦D4,是坎地沙坦的氘标记版本。它是一种血管紧张素II受体拮抗剂,主要用于科学研究。 这种化合物在心血管疾病,特别是高血压的研究中具有重要意义,因为它能够阻断血管紧张素II(一种强效的血管收缩剂)的作用 .

科学研究应用

CV-11974 D4 在科学研究中具有广泛的应用:

化学: 用作分析化学中的参考标准,以研究氘标记化合物的行为。

生物学: 用于研究血管紧张素II在各种生物过程中的作用。

医学: 用于临床前研究,以评估血管紧张素II受体拮抗剂的疗效和安全性。

工业: 应用于针对心血管疾病的新药的开发 .

作用机制

CV-11974 D4 通过阻断血管紧张素II 1 型受体发挥作用。这种抑制阻止血管紧张素II的结合,从而减少血管收缩并降低血压。 分子靶标包括血管紧张素II 1 型受体,参与的途径主要与肾素-血管紧张素-醛固酮系统有关 .

生化分析

Biochemical Properties

Candesartan D4, like its parent compound Candesartan, interacts with the angiotensin II type 1 receptor . This interaction blocks the effects of angiotensin II, a peptide hormone that can increase blood pressure . Candesartan D4 may also interact with other biomolecules, such as enzymes and proteins involved in intracellular calcium regulation .

Cellular Effects

Candesartan D4 has been shown to have significant effects on cellular processes. For instance, it can reduce intracellular calcium overload and lipid accumulation . This can influence cell function by promoting insulin-stimulated AKT membrane localization and increasing the phosphorylation of AKT and its downstream substrates .

Molecular Mechanism

The molecular mechanism of action of Candesartan D4 involves binding to the angiotensin II type 1 receptor, thereby blocking the effects of angiotensin II . This can lead to changes in gene expression and enzyme activity, which can ultimately affect cellular function .

Temporal Effects in Laboratory Settings

Studies on Candesartan have shown that it can decrease insulin resistance, hepatic steatosis, dyslipidemia, and tissue inflammation over time .

Dosage Effects in Animal Models

The effects of Candesartan D4 at different dosages in animal models have not been extensively studied. Studies on Candesartan have shown neuroprotective effects in rodent models of Alzheimer’s disease .

Metabolic Pathways

Candesartan is known to interact with enzymes involved in the renin-angiotensin system .

Transport and Distribution

Candesartan is known to be distributed throughout the body after oral administration .

Subcellular Localization

Candesartan is known to interact with receptors located on the cell membrane .

准备方法

合成路线和反应条件

CV-11974 D4 的合成涉及将氘掺入坎地沙坦分子中。 反应条件通常包括使用氘代试剂和溶剂,以确保氘在分子中的特定位置掺入 .

工业生产方法

CV-11974 D4 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 使用先进的技术和设备对于实现所需的产量和质量至关重要 .

化学反应分析

反应类型

CV-11974 D4 会经历各种化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢,通常使用氧化剂。

还原: 氧化的反面,这种反应涉及添加氢或去除氧,通常使用还原剂。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用的还原剂包括氢化铝锂和硼氢化钠。

取代: 常用试剂包括卤素和烷基化试剂.

主要形成的产物

这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生羧酸,而还原可能产生醇 .

相似化合物的比较

类似化合物

洛沙坦: 另一种血管紧张素II受体拮抗剂,其作用机制类似。

缬沙坦: 与 CV-11974 D4 相似,但其化学结构和药代动力学特性不同。

厄贝沙坦: 另一种具有独特结合特性的血管紧张素II受体拮抗剂

独特性

CV-11974 D4 的独特性在于其氘标记,这在研究应用中提供了独特的优势。 氘原子的存在可以提高化合物的稳定性和代谢特征,使其成为药代动力学和药效学研究中的宝贵工具 .

属性

IUPAC Name |

2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQMVQVXFRQIKW-ZGAVCIBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C3=C(C=CC=C3N=C2OCC)C(=O)O)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

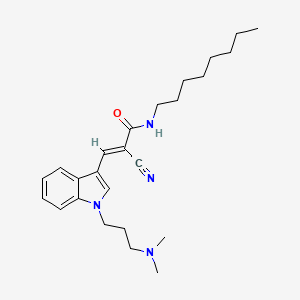

Q1: What is Candesartan D4 and how is it used in research?

A: Candesartan D4 (C23H18D4N6O3) is a deuterated form of Candesartan, a medication used to treat high blood pressure and heart failure. It serves as an internal standard in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify Candesartan in biological samples [, , ].

Q2: Why is Candesartan D4 preferred as an internal standard over Candesartan?

A: Candesartan D4 shares nearly identical chemical properties with Candesartan, including extraction and ionization behavior, but exhibits a distinct mass-to-charge ratio due to the presence of four deuterium atoms. This allows researchers to differentiate it from Candesartan during mass spectrometry analysis, enabling accurate quantification even in complex matrices like plasma [, , ].

Q3: Can you explain the analytical method typically used to quantify Candesartan in biological samples using Candesartan D4?

A: Researchers often employ LC-MS/MS for simultaneous quantification of Candesartan and Candesartan D4 [, , ]. The method generally involves:

Q4: What are the advantages of using LC-MS/MS for Candesartan quantification?

A: LC-MS/MS offers several benefits including high sensitivity, selectivity, and the ability to quantify multiple analytes simultaneously. This makes it ideal for analyzing Candesartan in complex biological samples [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)